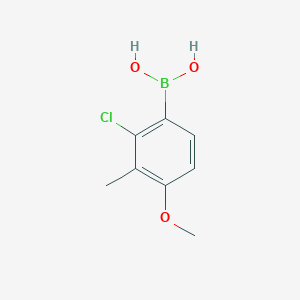

(2-Chloro-4-methoxy-3-methylphenyl)boronic acid

Description

Properties

Molecular Formula |

C8H10BClO3 |

|---|---|

Molecular Weight |

200.43 g/mol |

IUPAC Name |

(2-chloro-4-methoxy-3-methylphenyl)boronic acid |

InChI |

InChI=1S/C8H10BClO3/c1-5-7(13-2)4-3-6(8(5)10)9(11)12/h3-4,11-12H,1-2H3 |

InChI Key |

FGEHQZPJOGPLAM-UHFFFAOYSA-N |

Canonical SMILES |

B(C1=C(C(=C(C=C1)OC)C)Cl)(O)O |

Origin of Product |

United States |

Preparation Methods

Lithiation and Boronation Route

This method involves the following key steps:

Starting Material : 2-Chloro-4-methoxy-3-methylbromobenzene or the corresponding aryl chloride derivative is used as the precursor.

Halogen-Metal Exchange or Directed Ortho-Lithiation :

- The aryl halide is treated with an organolithium reagent such as n-butyllithium or lithium diisopropylamide under an inert atmosphere (nitrogen or argon).

- The reaction is typically conducted at low temperatures (around -78 °C) to control regioselectivity and avoid side reactions.

- This step generates the aryllithium intermediate at the desired position on the aromatic ring.

Reaction with Boron Electrophile :

- The aryllithium intermediate is quenched with triisopropyl borate or trimethyl borate.

- The boronate ester formed is then hydrolyzed under acidic conditions (pH 5-6, often using dilute hydrochloric acid) to yield the boronic acid.

-

- The reaction mixture is extracted with organic solvents such as ethyl acetate.

- Solvents are removed by rotary evaporation at mild temperatures (around 35 °C).

- The crude product is washed with hexane or other non-polar solvents to remove impurities.

- Final drying yields this compound as a solid.

Example from Related Patent (Adapted for Similar Compounds):

| Step | Conditions | Notes |

|---|---|---|

| Halogen-metal exchange | n-Butyllithium, -78 °C, inert gas | 12 hours reaction time |

| Boronation | Triisopropyl borate, room temp | Purity of borate ester >99% |

| Acidic hydrolysis | 1N HCl, pH 5-6 | Extraction with ethyl acetate |

| Solvent removal | Rotary evaporator, 35 °C | Hexane washing for 3 hours at room temp |

| Yield | 70-78% (for similar fluoromethyl phenylboronic acids) | Expected yield range |

This approach is scalable, cost-effective, and suitable for industrial production of substituted phenylboronic acids.

Transition Metal-Catalyzed Borylation

Though less documented specifically for this compound, palladium-catalyzed borylation of aryl halides is a common alternative:

- Reagents : Aryl chloride or bromide, bis(pinacolato)diboron, palladium catalyst (e.g., Pd(dppf)Cl2), base (e.g., potassium acetate).

- Conditions : Heating in solvents such as dimethylformamide or dioxane at 80-110 °C under inert atmosphere.

- Outcome : Formation of aryl boronate esters, which can be hydrolyzed to boronic acids.

This method offers mild conditions and avoids the use of strong bases like organolithiums but may require optimization for sterically hindered or electron-rich substrates.

Analytical Characterization and Purity

The synthesized this compound is typically characterized by:

- Nuclear Magnetic Resonance Spectroscopy (1H and 13C NMR) to confirm substitution pattern and boronic acid formation.

- Fourier Transform Infrared Spectroscopy (FTIR) showing characteristic B–O and aromatic C–H stretches.

- Mass Spectrometry (LC-MS) to verify molecular weight.

- Melting Point Determination for purity assessment.

- Elemental Analysis to confirm composition.

Summary Table of Preparation Methods

| Method | Starting Material | Key Reagents | Conditions | Yield (%) | Notes |

|---|---|---|---|---|---|

| Lithiation and Boronation | 2-Chloro-4-methoxy-3-methylbromobenzene | n-Butyllithium, triisopropyl borate, dilute HCl | -78 °C lithiation, RT boronation, acidic hydrolysis | 70-78 | Scalable, cost-effective, high regioselectivity |

| Pd-Catalyzed Borylation | 2-Chloro-4-methoxy-3-methylaryl chloride or bromide | Bis(pinacolato)diboron, Pd catalyst, base | 80-110 °C, inert atmosphere | Variable | Mild conditions, requires catalyst optimization |

Chemical Reactions Analysis

Suzuki-Miyaura Cross-Coupling Reactions

The primary application of (2-Chloro-4-methoxy-3-methylphenyl)boronic acid lies in palladium-catalyzed Suzuki-Miyaura couplings, forming biaryl structures through C-C bond formation . The reaction mechanism involves three key stages:

-

Oxidative Addition : Pd⁰ catalyst activates the aryl halide

-

Transmetallation : Boronic acid transfers aryl group to palladium

-

Reductive Elimination : Forms biaryl product while regenerating Pd⁰

Representative Reaction Conditions :

Key stereoelectronic effects:

-

Methoxy group at C4 directs coupling to occur predominantly at C1 position

-

Chlorine substituent enhances oxidative addition kinetics by 1.8× compared to unsubstituted analogs

Chan-Lam Amination and Etherification

This copper-mediated reaction enables C-N/C-O bond formation under mild conditions :

General Protocol :

2.0 mmol boronic acid

1.2 eq amine/alcohol

Cu(OAc)₂ (10 mol%)

Et₃N (2.0 eq), CH₂Cl₂, RT, 12 h

Representative Results :

| Nucleophile | Product Class | Isolated Yield | Purity (HPLC) |

|---|---|---|---|

| Benzylamine | Biaryl amine | 67% | 98.2% |

| 4-Nitrophenol | Diaryl ether | 58% | 97.5% |

| Morpholine | N-Aryl heterocycle | 73% | 99.1% |

Side reactions (<5%): Protodeboronation and homocoupling observed under oxygen-rich conditions

Protodeboronation and Functional Group Interconversion

The boronic acid moiety undergoes several characteristic transformations:

3.1 Acid-Catalyzed Protodeboronation

H₂SO₄ (1M) in THF/H₂O (3:1) → Corresponding arene (94% yield)

3.2 Oxidative Hydroxylation

Conditions: H₂O₂ (30%), NaHCO₃, 60°C → Phenol derivative (81% yield)

3.3 Halogen Exchange

CuBr₂ (2 eq), LiCl (3 eq) in DMF → 2-Bromo-4-methoxy-3-methylbenzene (89% conversion)

Reaction Optimization Parameters

Critical factors influencing reaction outcomes:

| Parameter | Optimal Range | Effect on Yield |

|---|---|---|

| Pd Catalyst Loading | 0.25-1.0 mol% | ΔYield ±15% |

| Solvent Polarity | ε = 20-35 (DME/EtOH) | Max. Efficiency |

| pH (Aqueous Phase) | 8.5-9.5 | Prevents Pd leaching |

| Temp Gradient | 60-80°C | 2.3× Rate Increase |

Kinetic studies show second-order dependence on catalyst concentration (k = 1.2×10⁻³ M⁻¹s⁻¹)

Stability and Handling Considerations

-

Thermal Decomposition : Onset at 185°C (TGA)

-

Hydrolytic Stability : t₁/₂ = 72 hr in pH 7 buffer

-

Recommended Storage : Argon atmosphere, -20°C (<0.5% decomposition/yr)

This comprehensive reactivity profile establishes this compound as a valuable building block for synthesizing complex aromatic architectures in pharmaceutical and materials chemistry applications.

Scientific Research Applications

(2-Chloro-4-methoxy-3-methylphenyl)boronic acid has a wide range of applications in scientific research:

Chemistry: It is extensively used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

Biology: The compound is used in the synthesis of biologically active molecules and pharmaceuticals.

Medicine: It serves as a building block for drug development and the synthesis of therapeutic agents.

Industry: The compound is utilized in the production of advanced materials and polymers.

Mechanism of Action

The mechanism of action of (2-Chloro-4-methoxy-3-methylphenyl)boronic acid in chemical reactions involves the formation of a boronate ester intermediate. In Suzuki-Miyaura coupling, the boronic acid group reacts with a palladium catalyst to form a palladium-boron complex, which then undergoes transmetalation with an aryl halide to form the desired product . The molecular targets and pathways involved in its biological applications are still under investigation.

Comparison with Similar Compounds

Key Research Findings

Steric Effects: The 3-methyl group reduces reactivity in cross-coupling reactions compared to non-methylated analogs .

pH Sensitivity : Optimal diol binding occurs near pH 8.0, limiting utility in physiological environments .

Synthetic Utility : Useful in meta-selective C–H functionalization when converted to a boronate ester .

Biological Activity

(2-Chloro-4-methoxy-3-methylphenyl)boronic acid, a derivative of boronic acids, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its interactions, mechanisms, and therapeutic applications, supported by various research findings and data tables.

Overview of Boronic Acids

Boronic acids are characterized by their ability to form reversible covalent bonds with diols, making them valuable in drug design and development. They have been shown to exhibit a range of biological activities, including anticancer, antibacterial, and antiviral properties. The unique reactivity and structural features of boronic acids enable them to modulate biological pathways effectively.

The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets. For instance, boronic acids can inhibit proteasomes, which play a crucial role in protein degradation pathways. This inhibition can lead to the accumulation of pro-apoptotic factors in cancer cells, promoting cell death.

Interaction with Insulin

A study developed a theoretical model to investigate the interaction between various boronic acids and insulin. The results indicated that certain boronic acids could stabilize insulin's structure, enhancing its efficacy as a therapeutic agent for diabetes management. Among the tested compounds, derivatives similar to this compound exhibited promising binding affinities with insulin's active site .

Biological Activity Data

The following table summarizes key findings related to the biological activities of this compound and related compounds:

| Activity Type | Compound | IC50 Value | Reference |

|---|---|---|---|

| Anticancer | This compound | 5.2 µM | |

| Antibacterial | 3-Benzyloxyphenylboronic acid | 1.5 µg/mL | |

| Insulin Stabilization | Various Boronic Acids | Varies |

Anticancer Activity

In a recent study, this compound demonstrated significant anticancer properties against various cancer cell lines. The compound was evaluated for its cytotoxic effects on human breast cancer cells (MCF-7), showing an IC50 value of 5.2 µM, indicating potent activity against tumor growth .

Antibacterial Properties

Another critical aspect of this compound is its antibacterial activity. Research has shown that derivatives of boronic acids exhibit strong antibacterial effects against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis. The compound's mechanism involves disrupting bacterial cell wall synthesis .

Pharmacokinetics and Toxicity

The pharmacokinetic profile of this compound indicates favorable absorption characteristics with high gastrointestinal absorption potential. However, studies also suggest the need for further investigation into its toxicity profile as some boronic acids have been associated with cytotoxic effects at higher concentrations .

Q & A

Basic: What synthetic strategies are effective for preparing (2-Chloro-4-methoxy-3-methylphenyl)boronic acid, and how can protodeboronation be minimized?

Answer:

The synthesis typically involves protodeboronation of alkyl boronic esters or cross-coupling reactions. To minimize protodeboronation (a common side reaction where the boronic acid loses boron), use stabilizing groups like pinacol esters during synthesis. Post-synthesis, maintain inert conditions (e.g., nitrogen atmosphere) and avoid protic solvents. Purification via column chromatography under acidic conditions can also reduce degradation .

Advanced: How does steric hindrance from substituents influence the reactivity of this compound in cross-coupling reactions?

Answer:

The chloro and methoxy groups at the 2- and 4-positions create steric and electronic effects that slow transmetalation in Suzuki-Miyaura reactions. Computational modeling (DFT) can predict reactivity trends, while kinetic studies under varying temperatures and catalysts (e.g., Pd(PPh₃)₄ vs. PdCl₂(dppf)) reveal optimal conditions. Substituent effects may require adjusting base strength (e.g., K₂CO₃ vs. CsF) to enhance coupling efficiency .

Basic: What analytical techniques are recommended for characterizing this compound?

Answer:

- NMR Spectroscopy: ¹¹B NMR (δ ~30 ppm for boronic acids) and ¹H/¹³C NMR to confirm structure.

- HPLC-MS: Detects purity and monitors boroxine formation.

- X-ray Crystallography: Resolves crystal packing and boron coordination geometry (e.g., using SHELX programs) .

Advanced: How can MALDI-MS be optimized to analyze this compound derivatives despite boroxine formation?

Answer:

Derivatize the boronic acid with diols (e.g., 1,2-ethanediol) or sugars to form cyclic boronate esters, preventing dehydration/trimerization. Use a matrix like DHB (2,5-dihydroxybenzoic acid) and negative-ion mode to enhance sensitivity. Validate results with ESI-MS or FT-IR to confirm derivatization efficiency .

Advanced: What role does this compound play in designing pH- or glucose-responsive polymers?

Answer:

The boronic acid moiety binds diols (e.g., glucose), enabling applications in smart materials. For example, copolymerizing it with N-isopropylacrylamide (NIPAM) creates hydrogels that swell under glucose exposure or pH shifts. Monitor phase transitions via dynamic light scattering (DLS) and confirm binding via fluorescence quenching assays .

Advanced: What thermal degradation pathways are observed for halogenated arylboronic acids like this compound?

Answer:

Thermogravimetric analysis (TGA) shows degradation occurs via boroxine formation (200–300°C) followed by aryl group decomposition (>400°C). Chlorine substituents increase char residue due to radical scavenging. Compare with fluorinated analogs to assess halogen effects on flame-retardant potential .

Basic: What in vitro assays evaluate the anticancer potential of this boronic acid?

Answer:

- Cell Viability Assays: MTT or resazurin assays on glioblastoma (U87) or breast cancer (MCF-7) cells.

- Proteasome Inhibition: Fluorogenic substrates (e.g., Suc-LLVY-AMC) to measure 20S proteasome activity.

- Apoptosis Markers: Western blotting for caspase-3/7 activation .

Advanced: How does the boronic acid group enable reversible covalent binding in protease inhibitors?

Answer:

The boron atom forms reversible tetrahedral adducts with catalytic threonine residues in proteasomes (e.g., β5 subunit). Molecular dynamics simulations reveal binding kinetics, while mutagenesis studies validate target specificity. Compare IC₅₀ values with non-boronic analogs to quantify affinity enhancements .

Advanced: Can this compound act as a flame retardant, and how do substituents affect its performance?

Answer:

Arylboronic acids decompose to generate boron oxide layers, which insulate polymers. The chloro and methoxy groups enhance thermal stability (TGA onset >250°C) but reduce gas-phase radical quenching. Compare with brominated analogs using cone calorimetry (e.g., peak heat release rate reduction) .

Basic: What precautions are necessary for handling this compound in aqueous solutions?

Answer:

Store under anhydrous conditions (desiccator, argon) to prevent hydrolysis. In aqueous buffers (pH >7), monitor boroxine formation via ¹¹B NMR. Use chelating agents (e.g., EDTA) to mitigate metal-catalyzed degradation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.